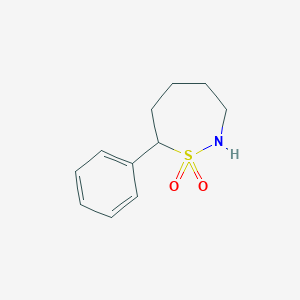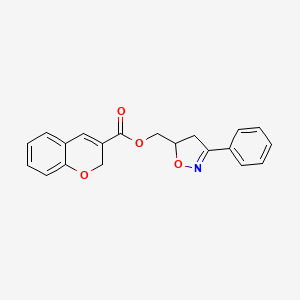
(S)-2-(4-Tert-butylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-(tert-butyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 4-(tert-butyl)benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between (S)-pyrrolidine and 4-(tert-butyl)benzaldehyde to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the condensation and reduction steps, ensuring consistent product quality and yield .
化学反応の分析
Types of Reactions
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or phenyl derivatives.
科学的研究の応用
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
(S)-2-(4-Methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of a tert-butyl group.
(S)-2-(4-Ethylphenyl)pyrrolidine: Similar structure but with an ethyl group instead of a tert-butyl group.
(S)-2-(4-Isopropylphenyl)pyrrolidine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and electronic effects play a crucial role .
特性
CAS番号 |
1228547-77-0 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
(2S)-2-(4-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3/t13-/m0/s1 |
InChIキー |
JFBLTILAHRPXNP-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCN2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)









![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)
